molecular formula C10H18O4 B1193980 2,6-Dimethyloctanedioic acid CAS No. 3269-74-7

2,6-Dimethyloctanedioic acid

Cat. No.: B1193980
CAS No.: 3269-74-7
M. Wt: 202.25 g/mol
InChI Key: YXTSFTNUPXGYDZ-UHFFFAOYSA-N
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Description

2,6-Dimethyloctanedioic acid (CAS: 3269-74-7) is a branched dicarboxylic acid with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol. Key physical properties include a density of 1.101 g/cm³, a boiling point of 366.3°C, and a melting point of 189.5°C . The compound exhibits moderate solubility in water (logP: ~2.29×10⁻⁶ mmHg at 25°C), attributed to its dual carboxylic acid groups and hydrophobic methyl branches .

Biologically, this compound is a metabolite of phytanic acid in patients with Refsum’s disease, a rare genetic disorder characterized by impaired α-oxidation of phytanic acid. Elevated urinary excretion of this metabolite serves as a diagnostic biomarker for the disease .

Properties

CAS No.

3269-74-7

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2,6-dimethyloctanedioic acid

InChI

InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

YXTSFTNUPXGYDZ-UHFFFAOYSA-N

SMILES

CC(CCCC(C)C(=O)O)CC(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)CC(=O)O

Synonyms

2,6-dimethyloctane-1,8-dioic acid
2,6-dimethyloctanedioic acid
2,6-DMOA
BMS 197564
BMS-197564

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 2,7-Dimethyloctanedioic Acid

Though structurally similar, 2,7-dimethyloctanedioic acid differs in the position of its methyl groups (C2 and C7 vs. C2 and C6 in 2,6-dimethyloctanedioic acid). This positional isomerism likely influences physical properties such as melting point and solubility due to variations in molecular packing and hydrogen-bonding efficiency.

Table 1: Physical Properties of Dicarboxylic Acids with Methyl Branches
Property This compound 3-Methyladipic Acid (3-Methylhexanedioic Acid)
Molecular Formula C₁₀H₁₈O₄ C₇H₁₂O₄
Molecular Weight (g/mol) 202.25 160.17
Density (g/cm³) 1.101 Not Available
Boiling Point (°C) 366.3 Not Available
Melting Point (°C) 189.5 Not Available
LogP 2.29×10⁻⁶ (vapor pressure) 0.962
TPSA (Ų) 74.6 74.6

Research Findings and Implications

  • Therapeutic Monitoring: Quantifying this compound in urine aids in diagnosing Refsum’s disease, whereas 3-methyladipic acid’s presence requires differential diagnosis .
  • Structural Insights : Positional isomerism (e.g., 2,6 vs. 2,7 dimethyl derivatives) may alter pharmacokinetic properties, though further studies are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyloctanedioic acid
Reactant of Route 2
2,6-Dimethyloctanedioic acid

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